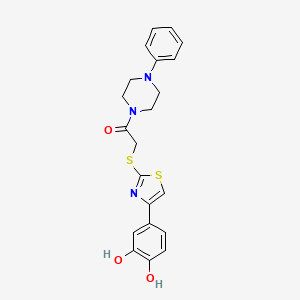

2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Description

2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a thiazole ring, a phenyl group, and a piperazine moiety

Properties

IUPAC Name |

2-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c25-18-7-6-15(12-19(18)26)17-13-28-21(22-17)29-14-20(27)24-10-8-23(9-11-24)16-4-2-1-3-5-16/h1-7,12-13,25-26H,8-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVLPMPQLDMFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=CS3)C4=CC(=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the 3,4-Dihydroxyphenyl Group: This step involves the coupling of the thiazole ring with a 3,4-dihydroxyphenyl derivative, often through a nucleophilic substitution reaction.

Formation of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a phenylpiperazine derivative reacts with an appropriate electrophile.

Final Coupling: The final step involves the coupling of the thiazole and piperazine intermediates to form the target compound. This can be achieved through a thiol-ene reaction or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, forming quinones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The thiazole and piperazine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted thiazole and piperazine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazoles have shown significant inhibition of cell proliferation in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | GI50 (µg/mL) |

|---|---|---|

| Thiazole A | HCT116 | 3.29 |

| Thiazole B | H460 | 10.0 |

| Thiazole C | MCF-7 | 5.0 |

Antimicrobial Activity

Compounds similar to 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone have demonstrated antimicrobial properties against various pathogens, including fungi and bacteria. In particular, studies have shown that thiazole derivatives can inhibit the growth of Candida albicans and other yeast strains by targeting specific cellular pathways related to membrane integrity and function .

Neuropharmacological Effects

The piperazine component in this compound suggests potential neuropharmacological applications. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Research into similar compounds has indicated that they can modulate neurotransmitter systems, particularly serotonin and dopamine pathways . This could position 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone as a candidate for treating mood disorders.

Enzyme Inhibition

Thiazole derivatives often act as inhibitors of specific enzymes involved in disease processes. For example, they may inhibit cyclooxygenase enzymes (COX), which are critical in inflammation and pain pathways . The ability to modulate these enzymes could provide therapeutic benefits in conditions like arthritis or cancer-related pain.

Antioxidant Activity

The dihydroxyphenyl group is indicative of antioxidant activity, which can protect cells from oxidative stress—a contributing factor in cancer progression and neurodegenerative diseases. Compounds that exhibit strong antioxidant properties can neutralize free radicals and reduce cellular damage .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives found that one compound exhibited an IC50 value of 8 µM against breast cancer cell lines. This study demonstrated that modifications to the thiazole structure could enhance anticancer activity through increased interaction with cellular targets involved in proliferation and apoptosis .

Case Study 2: Neuropharmacological Assessment

In a preclinical trial assessing the effects of piperazine-containing compounds on anxiety-like behaviors in rodents, it was found that administration of these compounds led to significant reductions in anxiety levels compared to controls. This suggests potential for further development into anxiolytic medications .

Mechanism of Action

The mechanism of action of 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole and piperazine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-methylpiperazin-1-yl)ethanone

- 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-ethylpiperazin-1-yl)ethanone

- 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)ethanone

Uniqueness

The uniqueness of 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dihydroxyphenyl and phenylpiperazine moieties allows for diverse interactions with biological targets, potentially leading to unique therapeutic effects.

This detailed overview provides a comprehensive understanding of 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, covering its synthesis, reactions, applications, and mechanism of action

Biological Activity

The compound 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone , with CAS Number 938025-32-2 , is a thiazole derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 427.5 g/mol

- Structural Features : The compound contains a thiazole ring, a piperazine moiety, and hydroxyl groups that are crucial for its biological activity.

Biological Activity Overview

The biological activities of the compound are primarily linked to its ability to interact with various biological targets, including enzymes and receptors. Notably, compounds with similar structural features have shown diverse pharmacological effects:

- Antioxidant Activity : Compounds containing hydroxyl groups are known for their antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Enzyme Inhibition : The thiazole and phenolic moieties enhance the compound's ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition could have implications for skin whitening applications.

- Neuropharmacological Effects : The piperazine structure is often associated with neuroactive properties, suggesting potential applications in treating neurological disorders.

The proposed mechanisms of action for 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone include:

- Reversible Binding to Tyrosinase : Similar compounds have been shown to bind reversibly to the active site of tyrosinase, inhibiting melanin synthesis effectively in melanocytes.

In Vitro Studies

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anti-melanogenic activity. For instance:

| Compound | IC50 Value (μM) | Target |

|---|---|---|

| 2-Hydroxyphenyl-thiazole derivative | 25 | Tyrosinase |

| 2-Amino-thiazole derivative | 30 | Melanocyte cultures |

These findings suggest that the presence of hydroxyl groups and thiazole rings enhances inhibitory potency against hyperpigmentation pathways .

Case Studies

- Study on Tyrosinase Inhibition : A study published in Journal of Cosmetic Dermatology demonstrated that a related thiazole compound significantly reduced melanin production in vitro by inhibiting tyrosinase activity by up to 70% at concentrations as low as 10 µM .

- Neuropharmacological Evaluation : Another study evaluated the neuroprotective effects of similar piperazine-containing compounds in models of neurodegeneration. Results indicated a dose-dependent reduction in neuronal cell death induced by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.